![molecular formula C17H26N6OS B2544124 N-(2-(4-(丙基氨基)-6-(丙基硫)-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)环丙烷甲酰胺 CAS No. 946314-01-8](/img/structure/B2544124.png)
N-(2-(4-(丙基氨基)-6-(丙基硫)-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)环丙烷甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a novel and intricate compound belonging to the class of pyrazolopyrimidines
科学研究应用
Chemistry:
Used as a building block for designing novel organic compounds and materials.
Precursor for synthesizing more complex heterocyclic structures.
Biology:
Acts as a ligand in the development of enzyme inhibitors.
Studies on its interaction with biomolecules and proteins.
Medicine:
Potential therapeutic applications such as anticancer, antiviral, and anti-inflammatory agents.
Investigation of its pharmacokinetic and pharmacodynamic properties.
Industry:
Utilized in the synthesis of specialty chemicals and advanced materials.
Applications in agrochemicals, dyes, and pigments manufacturing.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide involves a multi-step process that generally begins with the formation of the pyrazolopyrimidine core. The process includes:
Formation of Pyrazolopyrimidine Core:
Reacting hydrazine with appropriate diketones to form the pyrazole ring.
Cyclization of the pyrazole intermediate with suitable reagents to yield the pyrazolopyrimidine core.
Subsequent Functionalization:
Introduction of the propylthio group via nucleophilic substitution using propylthiol and a base.
Propylamino group incorporation through a reaction with propylamine in the presence of a catalyst.
Attachment of Cyclopropanecarboxamide Moiety:
Coupling the cyclopropanecarboxylic acid with the functionalized pyrazolopyrimidine using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods:
Large-scale synthesis often follows similar synthetic routes but optimizes reaction conditions for higher yield and purity.
Use of continuous flow reactors to improve efficiency and reduce reaction time.
Implementation of purification techniques such as crystallization, recrystallization, and chromatography for obtaining highly pure compounds.
化学反应分析
Types of Reactions:
Oxidation: Can undergo oxidative cleavage of the propylthio group, yielding sulfoxides or sulfones.
Reduction: Possible reduction of the nitro or other reducible functional groups within the structure.
Substitution: Nucleophilic substitution reactions, particularly at the pyrazolopyrimidine ring.
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide, potassium permanganate, or meta-chloroperbenzoic acid.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, alcohols, and amines with appropriate catalysts or bases.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Secondary amines, reduced pyrazolopyrimidines.
Substitution Products: New pyrazolopyrimidine derivatives with altered functional groups.
作用机制
Mechanism:
Acts through binding to specific molecular targets, such as enzymes or receptors, modulating their activity.
Mechanistic studies have shown interactions with various signaling pathways and cellular processes.
Molecular Targets:
Identified targets include kinases, enzymes involved in DNA replication, and certain membrane receptors.
Pathway involvement includes apoptosis, cell cycle regulation, and inflammation modulation.
相似化合物的比较
Other pyrazolopyrimidines like N-(2-(4-amino-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide.
Pyrazolo[3,4-d]pyrimidine derivatives with different substituents like methyl, ethyl, or butyl groups instead of propyl.
Would you like me to delve deeper into any specific section or provide more details on a particular aspect of this compound?
属性
IUPAC Name |
N-[2-[4-(propylamino)-6-propylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6OS/c1-3-7-18-14-13-11-20-23(9-8-19-16(24)12-5-6-12)15(13)22-17(21-14)25-10-4-2/h11-12H,3-10H2,1-2H3,(H,19,24)(H,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEPVPUVVHBSPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SCCC)CCNC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

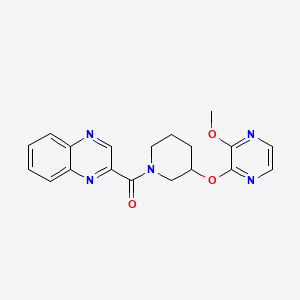
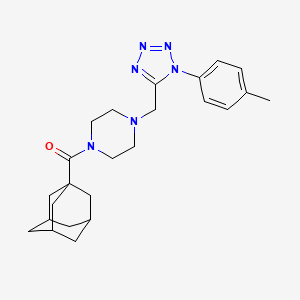
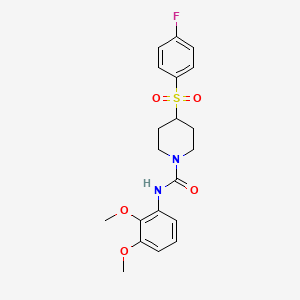
![N-(furan-2-ylmethyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2544048.png)
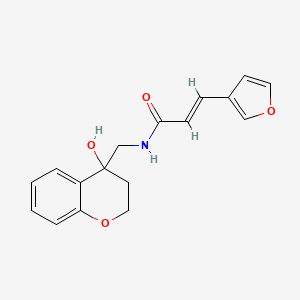
![Ethyl 4-(2-chlorophenyl)-2-[(E)-dimethylaminomethylideneamino]-5-formylthiophene-3-carboxylate](/img/structure/B2544051.png)
![N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2544052.png)
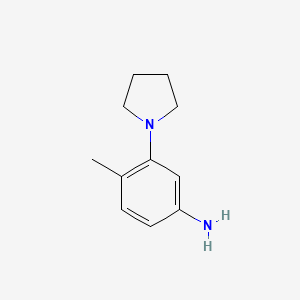
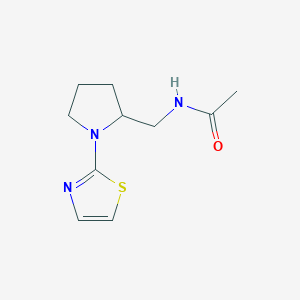
![N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOIMIDAZOLIDIN-1-YL]ACETAMIDE](/img/structure/B2544059.png)
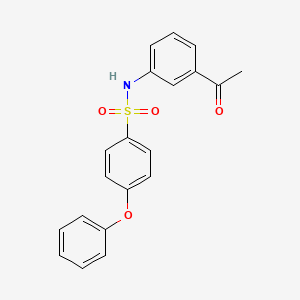
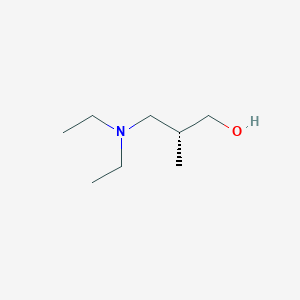
![1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone]](/img/structure/B2544063.png)
